molecular formula C11H21NO B13473436 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine

Cat. No.: B13473436
M. Wt: 183.29 g/mol
InChI Key: BBPAOGWMHFWQIW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom. The presence of an oxaspiro moiety and an amine group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with a nucleophile under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxides, nitro compounds, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, affecting their function. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
  • 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Uniqueness

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of both an oxaspiro moiety and an amine group. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3,3-dimethyl-2-oxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H21NO/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h9H,3-8,12H2,1-2H3

InChI Key

BBPAOGWMHFWQIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC(CC2)N)CO1)C

Origin of Product

United States

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